molecular formula C20H26Cl4N2O3 B2514727 1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 474264-05-6

1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

Cat. No.: B2514727
CAS No.: 474264-05-6
M. Wt: 484.24
InChI Key: OVYNQPDJAYBAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenoxy)-3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is a complex organic compound supplied as a high-purity dihydrochloride salt to enhance solubility and stability in aqueous research solutions. This compound belongs to the 4-phenylpiperazine class of chemicals, a template known for producing ligands with high affinity and selectivity for dopamine receptor subtypes, particularly the D3 receptor . Compounds within this chemical class have been extensively modified to improve receptor affinity and selectivity, serving as critical tools in neuropharmacology . The molecular structure integrates a dichlorophenoxy moiety and a methoxyphenylpiperazine group, linked through a propan-2-ol chain. Researchers value this structural motif because it often results in molecules that are potent antagonists or partial agonists at D3 receptors . The evolution of structure-activity relationships (SAR) in this class has been key to breaking the barriers of non-selective ligands, enabling the discovery of highly D3-selective compounds that are valuable for in vivo exploration . The primary research applications for this compound are in the fields of neuroscience and medicinal chemistry. It is intended for investigational use in binding assays and functional studies to further characterize the pharmacological profiles of dopamine receptors . Such research is crucial for understanding neuropsychiatric disorders, dyskinesias associated with Parkinson's disease, and potentially, drug addiction . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O3.2ClH/c1-26-18-5-3-16(4-6-18)24-10-8-23(9-11-24)13-17(25)14-27-20-7-2-15(21)12-19(20)22;;/h2-7,12,17,25H,8-11,13-14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYNQPDJAYBAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)Cl)Cl)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H21N5O2
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 74853-07-9
  • Melting Point : 270-277°C (dec.)
  • Solubility : Slightly soluble in DMSO when heated

The compound exhibits various biological activities primarily through interactions with neurotransmitter systems and cellular signaling pathways. It is known to influence serotonin and dopamine receptors, which play crucial roles in mood regulation and psychotropic effects.

Antidepressant Effects

Research indicates that the compound shows significant antidepressant-like activity in animal models. Its mechanism involves modulation of serotonergic and noradrenergic systems, which are critical in the pathophysiology of depression.

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer properties, particularly against breast cancer cell lines such as MCF-7. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been attributed to its action on various molecular targets involved in cell cycle regulation.

Cell Line IC50 (μM) Mechanism
MCF-727.3Induction of apoptosis
HCT1166.2Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness is believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Studies

  • Antidepressant Activity in Rodent Models
    A study conducted on rodents demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors compared to control groups. The observed effects were linked to increased levels of serotonin and norepinephrine in the brain, suggesting a potential for treating mood disorders.
  • Cytotoxicity Against Cancer Cells
    In vitro studies involving MCF-7 and Bel-7402 cancer cell lines revealed that the compound significantly reduced cell viability, with IC50 values indicating potent activity. This research highlights the need for further investigation into its mechanisms and potential clinical applications in oncology.
  • Antimicrobial Efficacy
    A recent investigation assessed the antimicrobial effectiveness of the compound against various strains of bacteria and fungi. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting its potential as an alternative therapeutic agent for infections resistant to conventional antibiotics.

Comparison with Similar Compounds

Key Observations :

  • Piperazine Modifications : Replacing the 4-methoxyphenyl group with a 3-chlorophenyl () or benzylpiperidine () alters receptor selectivity. For example, benzylpiperidine derivatives are explored as antimicrobials, while 4-methoxyphenylpiperazines are linked to CNS activity .
  • Non-Piperazine Analogs: The dibenzylamino variant () lacks the piperazine ring, reducing polar surface area and possibly CNS bioavailability but increasing synthetic simplicity.

Insights :

  • The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to free-base analogs, critical for intravenous formulations.
  • Synthetic yields for dibenzylamino analogs () vary widely (65.8–97.85%), suggesting that piperazine-containing compounds may require more optimized synthetic routes.

Pharmacological Implications

  • Antimicrobial Activity: Compounds with 2,4-dichlorophenoxy groups (e.g., ) show antifungal and biofilm-inhibitory properties. The target compound’s dichlorophenoxy moiety may confer similar activity .
  • CNS Potential: The 4-methoxyphenylpiperazine group is structurally analogous to antipsychotic agents (e.g., aripiprazole), suggesting serotonin or dopamine receptor modulation .
  • Metabolic Stability: Halogenated phenoxy groups may resist oxidative metabolism, extending half-life compared to non-halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.